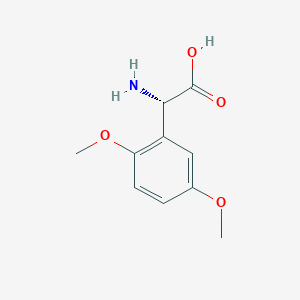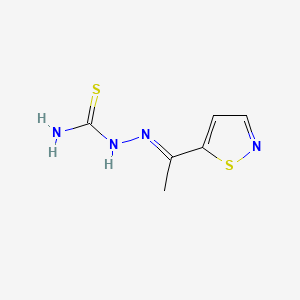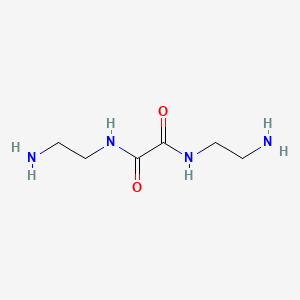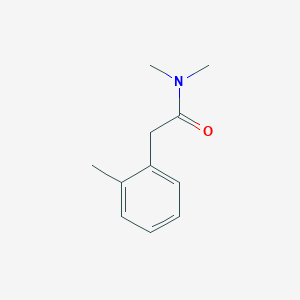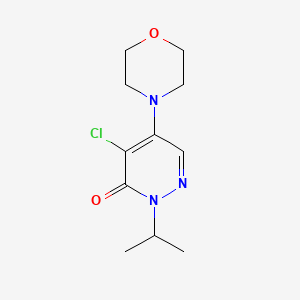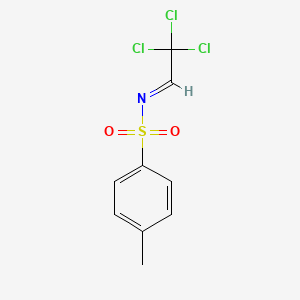
4-methyl-N-(2,2,2-trichloroethylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(2,2,2-trichloroethylidene)benzenesulfonamide is a chemical compound known for its high reactivity and utility in various chemical reactions. It is part of the sulfonamide family, which is characterized by the presence of a sulfonyl group attached to an amine. This compound is particularly noted for its electrophilic properties, making it a valuable reagent in organic synthesis.
Méthodes De Préparation
The synthesis of 4-methyl-N-(2,2,2-trichloroethylidene)benzenesulfonamide typically involves the reaction of 4-methyl-N,N-dichlorobenzenesulfonamide with trichloroethylene. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows :
Reactants: 4-methyl-N,N-dichlorobenzenesulfonamide and trichloroethylene.
Conditions: The reaction is typically conducted in an inert atmosphere, often using a solvent such as dichloromethane.
Procedure: The reactants are mixed and allowed to react at a specified temperature, usually around room temperature, for a set period. The product is then isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve scaling up this reaction, optimizing the conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
4-methyl-N-(2,2,2-trichloroethylidene)benzenesulfonamide undergoes various chemical reactions, primarily due to its electrophilic nature. Some of the common reactions include:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atom in the trichloroethylidene group.
Addition Reactions: It can also undergo addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: While less common, the compound can be involved in oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The major products formed depend on the specific reaction conditions and the nature of the nucleophile .
Applications De Recherche Scientifique
4-methyl-N-(2,2,2-trichloroethylidene)benzenesulfonamide has several applications in scientific research:
Organic Synthesis:
Medicinal Chemistry: The compound’s reactivity makes it useful in the development of pharmaceuticals, where it can be used to create new drug candidates or modify existing ones.
Material Science: It is also employed in the synthesis of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 4-methyl-N-(2,2,2-trichloroethylidene)benzenesulfonamide involves its electrophilic nature. The trichloroethylidene group is highly reactive, allowing it to interact with various nucleophiles. This interaction typically leads to the formation of new bonds, facilitating the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles present .
Comparaison Avec Des Composés Similaires
4-methyl-N-(2,2,2-trichloroethylidene)benzenesulfonamide can be compared with other similar compounds, such as:
2-methyl-N-(2,2,2-trichloroethylidene)benzenesulfonamide: This compound has a similar structure but with a methyl group at a different position, affecting its reactivity and applications.
4-methoxy-N-(2,2,2-trichloroethylidene)benzenesulfonamide: The presence of a methoxy group instead of a methyl group can influence the compound’s chemical properties and reactivity.
These comparisons highlight the unique aspects of this compound, such as its specific reactivity and suitability for certain applications .
Propriétés
Numéro CAS |
51608-61-8 |
|---|---|
Formule moléculaire |
C9H8Cl3NO2S |
Poids moléculaire |
300.6 g/mol |
Nom IUPAC |
(NE)-4-methyl-N-(2,2,2-trichloroethylidene)benzenesulfonamide |
InChI |
InChI=1S/C9H8Cl3NO2S/c1-7-2-4-8(5-3-7)16(14,15)13-6-9(10,11)12/h2-6H,1H3/b13-6+ |
Clé InChI |
QCPXIFQTOOEMQY-AWNIVKPZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C(Cl)(Cl)Cl |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=CC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine](/img/structure/B14150883.png)

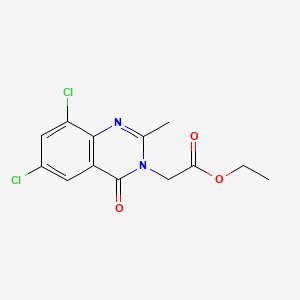
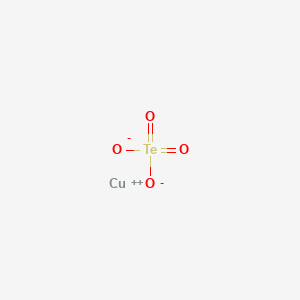

![N-[3-(Methylamino)propyl]octadecanamide](/img/structure/B14150910.png)
![Phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methanone](/img/structure/B14150912.png)
